molecular formula C20H16INO2 B5396952 N-[4-(benzyloxy)phenyl]-2-iodobenzamide

N-[4-(benzyloxy)phenyl]-2-iodobenzamide

Numéro de catalogue B5396952
Poids moléculaire: 429.2 g/mol
Clé InChI: DANYXGOWUGQHMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(benzyloxy)phenyl]-2-iodobenzamide, also known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential use in cancer treatment, as EGFR is often overexpressed in cancer cells and plays a key role in tumor growth and progression.

Mécanisme D'action

N-[4-(benzyloxy)phenyl]-2-iodobenzamide inhibits EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling proteins. This leads to a reduction in cell proliferation, migration, and survival, ultimately resulting in tumor growth inhibition.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-iodobenzamide has been shown to have a selective inhibitory effect on EGFR, with minimal effects on other receptor tyrosine kinases. This specificity makes N-[4-(benzyloxy)phenyl]-2-iodobenzamide a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. Additionally, N-[4-(benzyloxy)phenyl]-2-iodobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(benzyloxy)phenyl]-2-iodobenzamide is its high potency and specificity, which allows for effective targeting of EGFR in cancer cells. However, one limitation is that N-[4-(benzyloxy)phenyl]-2-iodobenzamide may not be effective in all cancer types, as some tumors may have developed resistance to EGFR inhibitors.

Orientations Futures

There are several potential future directions for research involving N-[4-(benzyloxy)phenyl]-2-iodobenzamide. One area of interest is the development of combination therapies involving N-[4-(benzyloxy)phenyl]-2-iodobenzamide and other targeted therapies or chemotherapy drugs. Additionally, further studies are needed to investigate the potential of N-[4-(benzyloxy)phenyl]-2-iodobenzamide in the treatment of other cancer types, such as breast cancer and head and neck cancer. Finally, there is a need for continued optimization of the synthesis and formulation of N-[4-(benzyloxy)phenyl]-2-iodobenzamide to improve its efficacy and safety for clinical use.

Méthodes De Synthèse

N-[4-(benzyloxy)phenyl]-2-iodobenzamide can be synthesized through a multi-step process involving the reaction of 2-iodobenzoic acid with benzyl alcohol, followed by a series of reactions involving various reagents and solvents. The synthesis of N-[4-(benzyloxy)phenyl]-2-iodobenzamide has been optimized over the years, resulting in high yields and purity.

Applications De Recherche Scientifique

N-[4-(benzyloxy)phenyl]-2-iodobenzamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). Several preclinical studies have demonstrated the efficacy of N-[4-(benzyloxy)phenyl]-2-iodobenzamide in inhibiting EGFR signaling and reducing tumor growth in NSCLC cell lines and animal models.

Propriétés

IUPAC Name

2-iodo-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INO2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYXGOWUGQHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.